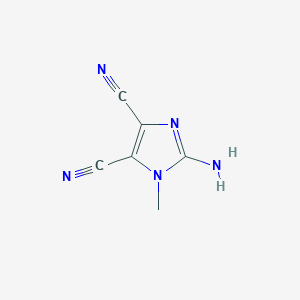

2-Amino-1-methyl-1H-imidazole-4,5-dicarbonitrile

Description

Significance of Imidazole (B134444) Dicarbonitrile Scaffolds in Advanced Chemical Research

Imidazole dicarbonitrile scaffolds are foundational structures in modern chemistry due to their remarkable versatility. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component in numerous biologically active molecules. The addition of two cyano (-C≡N) groups at the 4 and 5 positions dramatically enhances the scaffold's utility, providing highly reactive sites for further chemical modification.

These scaffolds serve as crucial intermediates in the synthesis of a wide array of more complex heterocyclic compounds. sigmaaldrich.com Their applications are diverse, spanning materials science, medicinal chemistry, and the development of energetic materials. For instance, the parent compound, 2-Amino-1H-imidazole-4,5-dicarbonitrile (AIDCN), is a known precursor for creating novel metal-organic frameworks (MOFs) and has been used in the fabrication of organic electrical bistable devices. sigmaaldrich.com The dinitrile functionality is key to this versatility, allowing for the construction of fused ring systems and other complex molecular architectures.

Position of 2-Amino-1-methyl-1H-imidazole-4,5-dicarbonitrile within Nitrogen-Rich Heterocycles

Heterocyclic compounds rich in nitrogen are a class of molecules characterized by high nitrogen content, which often imparts unique chemical and physical properties. These properties include a high positive heat of formation and the potential to release large amounts of nitrogen gas upon decomposition, making them relevant in the field of energetic materials. mdpi.com

The core structure, 2-Amino-1H-imidazole-4,5-dicarbonitrile, is a quintessential example of a high-nitrogen heterocycle, containing five nitrogen atoms in a small, ten-atom skeleton (excluding hydrogens). The subject of this article, This compound , retains this fundamental high-nitrogen character. The substitution of a hydrogen atom with a methyl group at the N-1 position of the imidazole ring does not alter its classification as a nitrogen-rich heterocycle. This methylation, however, can be used to fine-tune the molecule's properties, such as its solubility in organic solvents, its crystal packing structure, and its reactivity in subsequent synthetic transformations by blocking the N-H proton.

Historical Development and Emerging Research Trajectories of Imidazole Dicarbonitriles

The historical development of this class of compounds is rooted in the broader history of imidazole chemistry, which began with the first synthesis of the parent imidazole ring by German chemist Heinrich Debus in 1858. The synthesis of more complex derivatives, such as those containing dicarbonitrile groups, is a more recent advancement, driven by the demand for versatile building blocks in organic synthesis. Modern methods for creating 2-aryl-4,5-dicarbonitrile imidazoles often involve the oxidative cyclocondensation of aldehydes with 2,3-diaminomaleonitrile. mdpi.com

Current research trajectories for imidazole dicarbonitriles are focused on leveraging their unique electronic and structural properties:

Energetic Materials: The parent compound, AIDCN, is a well-established precursor for the synthesis of more complex, high-nitrogen energetic compounds like 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD). mdpi.com Research in this area seeks to develop new materials with high thermal stability and low sensitivity.

Functional Materials: The ability of the nitrile and imidazole nitrogen atoms to coordinate with metal ions makes these scaffolds excellent candidates for building MOFs and other coordination polymers with potential applications in catalysis and gas storage. sigmaaldrich.com Their use in organic electronics continues to be an area of exploration. sigmaaldrich.com

Medicinal Chemistry Precursors: While the dicarbonitrile itself is highly reactive, it can be converted to the corresponding imidazole-4,5-dicarboxylic acid. This related scaffold is of significant interest in medicinal chemistry for creating purine (B94841) analogs, which are investigated as potential kinase inhibitors for therapeutic applications. nih.gov

The research trajectory for this compound logically follows from these established paths. Its synthesis would likely involve the N-methylation of the readily available AIDCN. This modification would allow researchers to explore how the N-1 methyl group impacts the performance of resulting energetic materials, the structure of MOFs, or the synthetic routes towards complex pharmaceutical targets.

Compound Data Tables

The data for the parent compound, 2-Amino-1H-imidazole-4,5-dicarbonitrile, is well-documented and provides a crucial baseline. The properties for the specific N-methylated derivative are calculated based on its molecular formula.

Table 1: Properties of 2-Amino-1H-imidazole-4,5-dicarbonitrile

| Property | Value | Reference |

|---|---|---|

| CAS Number | 40953-34-2 | sigmaaldrich.com |

| Molecular Formula | C₅H₃N₅ | sigmaaldrich.comechemi.com |

| Molecular Weight | 133.11 g/mol | sigmaaldrich.comechemi.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 270 °C (decomposes) | sigmaaldrich.comechemi.com |

Table 2: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | Not available in published literature | |

| Molecular Formula | C₆H₅N₅ | (Calculated) |

| Molecular Weight | 147.14 g/mol | (Calculated) |

| Appearance | Not available in published literature | |

| Melting Point | Not available in published literature |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-methylimidazole-4,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c1-11-5(3-8)4(2-7)10-6(11)9/h1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBISSNIBRVTHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1N)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565531 | |

| Record name | 2-Amino-1-methyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136805-41-9 | |

| Record name | 2-Amino-1-methyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 2 Amino 1 Methyl 1h Imidazole 4,5 Dicarbonitrile and Derivatives

Classical and Contemporary Synthesis of Imidazole (B134444) Dicarbonitrile Core Structures

The formation of the central imidazole ring bearing two nitrile groups at the 4 and 5 positions is a critical step in the synthesis of the target molecule. Cyclocondensation reactions utilizing diaminomaleonitrile (B72808) are a cornerstone of this process.

Cyclocondensation Reactions Utilizing Diaminomaleonitrile Precursors

Diaminomaleonitrile (DAMN) serves as a versatile and common precursor for the synthesis of 4,5-dicyanoimidazoles. One of the most direct methods for the preparation of the unmethylated precursor, 2-amino-1H-imidazole-4,5-dicarbonitrile, involves the cyclocondensation of DAMN with cyanogen (B1215507) chloride. In this reaction, diaminomaleonitrile is treated with cyanogen chloride in a suitable solvent such as tetrahydrofuran. The reaction mixture is typically warmed and then refluxed to drive the cyclization, resulting in the formation of the 2-amino-4,5-dicyanoimidazole ring system.

Another well-established approach involves the reaction of DAMN with various aldehydes in the presence of an oxidizing agent. For instance, the one-pot synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives can be achieved through the oxidative cyclocondensation of aromatic aldehydes and DAMN, promoted by a cerium(IV) ammonium (B1175870) nitrate (B79036)/nitric acid system. google.com This method, however, yields 2-aryl substituted imidazoles rather than the 2-amino derivative.

Furthermore, the reaction of DAMN with triethyl orthoformate is a known method for the synthesis of 4,5-dicyanoimidazole (B129182), where the 2-position is unsubstituted. guidechem.com Modifications of this approach, such as reacting DAMN with N-substituted carboxamides in the presence of phosphorus oxychloride, can also yield 2-substituted-4,5-dicyanoimidazoles.

The following table summarizes selected cyclocondensation reactions for the synthesis of the imidazole dicarbonitrile core.

| Precursors | Reagents | Product | Reference |

| Diaminomaleonitrile | Cyanogen Chloride | 2-amino-1H-imidazole-4,5-dicarbonitrile | N/A |

| Diaminomaleonitrile, Aromatic Aldehydes | Ceric Ammonium Nitrate/Nitric Acid | 2-aryl-4,5-dicarbonitrile imidazoles | google.com |

| Diaminomaleonitrile | Triethyl Orthoformate | 4,5-dicyanoimidazole | guidechem.com |

Derivatization from Imidazole-4,5-dione Analogues

Strategies for Introducing Amino and N-Methyl Substituents

Once the imidazole dicarbonitrile core is established, the next critical steps involve the introduction of the amino group at the 2-position and the methyl group at the N-1 position.

Directed Amination Approaches

In the context of synthesizing 2-Amino-1-methyl-1H-imidazole-4,5-dicarbonitrile, the most efficient strategy is the direct incorporation of the amino group during the cyclization of the imidazole ring, as seen in the reaction of diaminomaleonitrile with cyanogen chloride. This circumvents the need for a separate amination step on a pre-formed imidazole-4,5-dicarbonitrile core, which could present challenges in regioselectivity and reactivity. While methods for the C2 amination of other imidazole derivatives, such as imidazo[4,5-b]pyridines, have been developed involving C2 halogenation followed by nucleophilic substitution, the direct synthesis of the 2-amino functionality is generally preferred for the target compound.

N-Alkylation Protocols for Imidazole Nitrogen

The final step in the synthesis of this compound is the N-methylation of the imidazole ring. This is a crucial step that requires careful control to ensure regioselectivity, as methylation could potentially occur at the exocyclic amino group as well as the desired N-1 position of the imidazole ring.

General methods for the N-alkylation of imidazoles are well-established and typically involve the use of an alkylating agent in the presence of a base. Common methylating agents include methyl iodide and dimethyl sulfate (B86663). The choice of base and reaction conditions can influence the regioselectivity of the methylation. For instance, the N-methylation of amino acid derivatives has been efficiently carried out using dimethyl sulfate in the presence of sodium hydride. nih.gov

A proposed N-alkylation of 2-amino-1H-imidazole-4,5-dicarbonitrile is presented in the table below. It is important to note that specific experimental conditions for this particular transformation would require optimization to favor N-1 methylation over N-methylation of the amino group.

| Substrate | Methylating Agent | Base | Potential Product |

| 2-amino-1H-imidazole-4,5-dicarbonitrile | Methyl Iodide | Sodium Hydride | This compound |

| 2-amino-1H-imidazole-4,5-dicarbonitrile | Dimethyl Sulfate | Sodium Bicarbonate | This compound |

Advanced Synthetic Techniques

Modern synthetic methodologies can offer significant advantages in terms of reaction efficiency, yield, and environmental impact for the synthesis of heterocyclic compounds like this compound.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times and improved yields. The synthesis of various substituted imidazoles has been successfully achieved using microwave irradiation for key steps such as the condensation of dicarbonyl compounds with aldehydes and amines. This technique could potentially be applied to the cyclocondensation step for the formation of the imidazole dicarbonitrile core, accelerating the reaction and improving efficiency.

Furthermore, continuous flow chemistry offers advantages in terms of scalability, safety, and process control. The synthesis of imidazole derivatives has been demonstrated in continuous-flow systems, allowing for precise control of reaction parameters and facilitating multi-step sequences in a continuous manner. The implementation of a flow process for the synthesis of this compound could offer a more streamlined and automated production method.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.org This approach has been successfully applied to the synthesis of various imidazole derivatives, including dicyano imidazoles. semanticscholar.org

The application of microwave technology in the synthesis of functionalized N-heterocycles offers several advantages, including a significant reduction in reaction time, increased product yields, cleaner reactions, milder conditions, and the suppression of unwanted byproducts. semanticscholar.org For instance, the synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives has been achieved through a one-step microwave-assisted reaction between aromatic aldehydes and 2,3-diaminomaleonitrile (DAMN). semanticscholar.org This method often employs a catalyst and an oxidizing agent to facilitate the cyclization and subsequent aromatization of the imidazole ring. semanticscholar.org

Research has shown that optimizing microwave power and temperature is crucial for maximizing yield and minimizing reaction time. semanticscholar.org For example, in certain syntheses of substituted imidazole derivatives, a microwave power of 500 W and a temperature of 70°C were found to be optimal. semanticscholar.org The choice of solvent also plays a critical role, with polar protic solvents like water and ethanol (B145695) often providing better results than nonpolar or polar aprotic solvents. nih.gov

Catalytic Oxidation and Promoted Cyclization Methods

The synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives can be efficiently achieved through a one-pot oxidative cyclocondensation of aromatic aldehydes and 2,3-diaminomaleonitrile (DAMN). ijcce.ac.ir This method often utilizes a catalytic system to promote the reaction. One such effective system is a mixture of cerium(IV) ammonium nitrate (CAN) and nitric acid (CAN/NA), which acts as a potent oxidation catalyst. ijcce.ac.ir This approach offers several benefits, including rapid transformation, good to excellent product yields, and a simple workup procedure under mild conditions. ijcce.ac.ir

The proposed mechanism for these reactions often involves the catalyst acting as both a Brønsted acid, to facilitate the formation of a Schiff base intermediate, and as an oxidant to promote the cyclization and formation of the imidazole ring. semanticscholar.org The use of such catalytic systems avoids the need for pre-functionalization of starting materials and is a cost-effective strategy for large-scale synthesis. ijcce.ac.ir

Various transition metal catalysts, including copper salts, have been shown to effectively promote the cyclization of alkynes with nitrogen-containing compounds to form imidazoles. chim.it These reactions can proceed through different mechanisms, such as oxidative diamination of terminal alkynes or the cyclization of propargylamine (B41283) intermediates. chim.it

Green Chemistry Principles in Imidazole Dicarbonitrile Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like imidazoles to minimize environmental impact. researchgate.net Key aspects of this approach include the use of environmentally benign solvents, solvent-free reaction conditions, and the development of one-pot multicomponent reactions. mdpi.comasianpubs.org

Water is an excellent choice as a green solvent due to its abundance, non-toxicity, and non-combustibility. researchgate.net The combination of water as a solvent with microwave irradiation has been highlighted as a green chemistry protocol that can lead to high atom economy and yields. nih.govresearchgate.net Deep eutectic solvents (DESs) are another class of green reaction media that have been successfully employed in the synthesis of 2-aminoimidazoles, offering advantages such as reduced reaction times and the potential for recycling. mdpi.com

Solvent-free reactions represent another significant advancement in green synthesis, as they reduce the generation of waste from volatile organic solvents. researchgate.netasianpubs.org These methods are often characterized by high efficiency, selectivity, and easy separation and purification of products. asianpubs.org One-pot multicomponent reactions are also highly desirable from a green chemistry perspective as they reduce the number of synthetic steps, minimize waste, and save time and resources. nih.gov

The development of eco-friendly and economically viable methodologies is a major focus in modern pharmaceutical and chemical industries. This includes the use of inexpensive and non-toxic catalysts and precursors in solvent-free or aqueous reaction conditions. nih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles

Nucleophilic Reactivity of the Dicarbonitrile Functionalities

The vicinal dicarbonitrile groups are prominent sites for nucleophilic attack and are instrumental in the derivatization of the molecule. These electrophilic carbon atoms react with a variety of nucleophiles, leading to the formation of new heterocyclic rings or modified functional groups.

One of the primary reactions of the dicarbonitrile moiety is its hydrolysis. While specific kinetic studies on 2-Amino-1-methyl-1H-imidazole-4,5-dicarbonitrile are not extensively documented, the hydrolysis of related N-heteroaryl-nitroimidazoles indicates that such reactions can proceed under both acidic and basic conditions, transforming the nitrile groups first into amides and subsequently into carboxylic acids. osti.gov This step-wise hydrolysis allows for the isolation of intermediate imidazole-4,5-dicarboxamides. These dicarboxamides can also be synthesized directly through the controlled reaction of the dicarbonitrile with amines, a pathway that has been used to create libraries of imidazole-based compounds. nih.gov

The reactivity of the nitrile groups is also pivotal in the synthesis of high-nitrogen fused heterocyclic systems. For instance, the dinitrile can react with azide (B81097) compounds in [3+2] cycloaddition reactions to form tetrazole rings, significantly increasing the nitrogen content and energetic properties of the resulting molecule. mdpi.com

Electrophilic and Nucleophilic Attack on the Imidazole (B134444) Ring System

The reactivity of the imidazole ring itself is profoundly influenced by its substituents. Generally, aromatic rings undergo electrophilic substitution. However, the presence of the two potent electron-withdrawing cyano groups at the C4 and C5 positions significantly reduces the electron density of the imidazole ring. This deactivation effect makes electrophilic aromatic substitution reactions challenging.

Conversely, this electron deficiency renders the imidazole core susceptible to nucleophilic aromatic substitution (NAS), particularly at the C2 position, should a suitable leaving group be present. libretexts.org Research on related 4,5-dicyanoimidazoles has shown that a leaving group, such as a halogen at the C2 position, can be readily displaced by various nucleophiles. consensus.appcrossref.org For example, 4,5-dicyano-2-fluoro-1-methylimidazole undergoes facile substitution with nucleophiles, demonstrating the viability of NAS pathways for the functionalization of this activated imidazole system. consensus.app The reaction proceeds through a resonance-stabilized negative intermediate, a Meisenheimer complex, which is stabilized by the adjacent cyano groups. masterorganicchemistry.com

Investigation of Oxidation-Reduction Pathways Involving the Imidazole Nucleus

The imidazole nucleus and its substituents can participate in various oxidation-reduction reactions. The 2-amino group is a key site for oxidative transformations. A significant example is the diazotization of the precursor, 2-amino-1H-imidazole-4,5-dicarbonitrile, followed by a coupling reaction to yield 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD). mdpi.com This process involves the oxidation of the amino group to a diazonium salt intermediate, which is then reduced and coupled.

The imidazole ring itself can influence the redox balance in biological systems. Studies on other imidazole derivatives have shown they can promote the production of reactive oxygen species (ROS) and impair the mitochondrial membrane potential, indicating the ring's involvement in cellular redox cycles. nih.govresearchgate.net Conversely, certain imidazole-based salts have demonstrated moderate antioxidant activity. nih.gov The specific redox potential of this compound would be influenced by the combination of the electron-donating amino group and the electron-withdrawing dinitrile groups, suggesting a capacity to participate in both oxidation and reduction pathways under appropriate conditions. acs.org

Cycloaddition and Annulation Reactions Leading to Fused Heterocycles

The dicarbonitrile functionality is an excellent dienophile and building block for annulation reactions, enabling the construction of fused polycyclic systems. dntb.gov.uarsc.org The adjacent positioning of the two nitrile groups on the imidazole core provides a scaffold for the regioselective formation of six-membered heterocyclic rings.

A primary application is the synthesis of fused pyrazine (B50134) rings through condensation with 1,2-diamines. Similarly, reaction with hydrazine (B178648) can yield fused pyridazine (B1198779) systems. These annulation reactions significantly expand the structural diversity of compounds accessible from the imidazole dicarbonitrile precursor. For example, the derivative TCAD is considered a promising starting material for high-nitrogen compounds like 2,2′-azobis(4,7-diamino-1H-imidazo[4,5,d]pyridazine). mdpi.com Furthermore, the nitrile groups can participate in cycloaddition reactions. A notable example is the [2+3] dipolar cycloaddition with azides to form fused tetrazole rings, creating highly energetic materials. mdpi.com Palladium-catalyzed annulation reactions have also been successfully employed with other imidazole derivatives to create complex fused systems. rsc.org

Strecker Reaction Pathways for Imidazole Dicarbonitrile Derivatization

The classical Strecker synthesis is a multicomponent reaction that produces α-amino acids from an aldehyde, ammonia, and cyanide. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org In the context of this compound, the Strecker reaction offers a pathway for derivatization by utilizing the existing 2-amino group as the amine component.

A plausible Strecker-type derivatization would involve the reaction of the 2-amino group with an aldehyde (e.g., formaldehyde) and a source of cyanide, such as trimethylsilyl (B98337) cyanide (TMSCN). The reaction proceeds via the formation of an intermediate imine between the 2-amino group and the aldehyde. Subsequent nucleophilic attack by the cyanide ion on the imine carbon yields an α-aminonitrile derivative, effectively adding a cyanomethyl substituent to the 2-amino nitrogen. masterorganicchemistry.com This pathway allows for the introduction of a wide variety of substituents at the exocyclic amino group, depending on the aldehyde used in the initial step. This method represents a powerful tool for modifying the compound's structure and properties.

Thermolysis and Decomposition Kinetics of Imidazole Dicarbonitrile Compounds

Imidazole derivatives, particularly those with high nitrogen content, are often investigated for their thermal stability. While specific thermolysis data for this compound is limited, extensive thermal analysis has been performed on its direct derivative, 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD). mdpi.com

TCAD exhibits exceptionally high thermal stability, with a decomposition temperature of approximately 369 °C, as determined by differential thermal analysis (DTA). mdpi.com The decomposition process is highly exothermic. Kinetic studies of this decomposition reveal a very high apparent activation energy, indicating a slow decomposition rate under non-extreme conditions. The stability is attributed to the large delocalization of electrons within the aromatic structure. mdpi.com The thermal behavior of related imidazole-based ionic liquids also shows decomposition temperatures typically ranging from 250 °C to over 400 °C, depending on the substituents and counter-ions. lew.ronih.gov

The table below summarizes the key thermal properties of the closely related compound TCAD, providing insight into the expected thermal robustness of the imidazole dicarbonitrile core.

| Parameter | Value | Method |

|---|---|---|

| Decomposition Onset Temperature | 368.7 °C | DTA/TG |

| Peak Decomposition Temperature | 370.2 °C | DTA |

| Apparent Activation Energy (Ea) | 480 kJ mol⁻¹ | DTA/TG Kinetics |

| Maximum Safe Technological Process Temperature | 274 °C | Calculation |

Advanced Derivatization and Functionalization Strategies

Design and Synthesis of Azo-Bridged Imidazole (B134444) Dicarbonitrile Compounds

The synthesis of azo-bridged imidazole dicarbonitriles represents a significant strategy for creating high-nitrogen compounds. A well-established method for the analogous non-methylated compound, 2-amino-1H-imidazole-4,5-dicarbonitrile, can be adapted for the 1-methyl derivative. This process involves the diazotization of the 2-amino group, followed by a coupling reaction. mdpi.com

The reaction proceeds by first dissolving 2-amino-1-methyl-1H-imidazole-4,5-dicarbonitrile in an aqueous acidic solution, typically hydrochloric acid, at low temperatures (around 0 °C). A solution of sodium nitrite (B80452) is then added dropwise to generate the corresponding 4,5-dicyano-1-methyl-1H-imidazole-2-diazonium salt in situ. This highly reactive intermediate is subsequently treated with a reducing or coupling agent, such as sodium sulfite, which facilitates the formation of the symmetrical azo-bridged dimer, 2,2′-azobis(1-methyl-1H-imidazole-4,5-dicarbonitrile). mdpi.com This resulting compound is noted for its high thermal stability and potential as a starting material for other energetic compounds. mdpi.com

| Role | Reagent | Key Parameters |

| Starting Material | This compound | N/A |

| Solvent / Acid | Water / Hydrochloric Acid | Maintained at 0 °C |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Added dropwise |

| Coupling Agent | Sodium Sulfite (Na₂SO₃) | Added to diazonium intermediate |

Construction of Combinatorial Libraries of Imidazole-4,5-dicarboxamides

The dicarbonitrile functionality of the parent compound provides a synthetic entry point for the construction of diverse combinatorial libraries of imidazole-4,5-dicarboxamides. This is typically a multi-step process beginning with the hydrolysis of the two nitrile groups to form the corresponding 2-amino-1-methyl-1H-imidazole-4,5-dicarboxylic acid. This transformation can be achieved under acidic or basic conditions, a standard procedure for nitrile hydrolysis.

Once the dicarboxylic acid intermediate is obtained, it serves as a scaffold that can be readily derivatized to produce large libraries of dicarboxamides through parallel synthesis techniques. acs.orgnih.gov The process involves coupling the dicarboxylic acid with a wide array of primary and secondary amines, including amino acid esters and alkanamines. acs.org The use of standard peptide coupling reagents or the conversion of the carboxylic acids to more reactive acyl chlorides facilitates the amidation reactions. This approach allows for the systematic introduction of diverse functional groups and chiral centers, generating libraries of dissymmetrically and symmetrically disubstituted imidazole-4,5-dicarboxamides. acs.orgnih.gov

| Reaction Stage | Description | Common Reagents |

| Stage 1: Hydrolysis | Conversion of the C4 and C5 nitrile groups to carboxylic acids. | H₂SO₄/H₂O or NaOH/H₂O |

| Stage 2: Amidation | Coupling of the resulting dicarboxylic acid with various amines. | Amino acid esters, Alkanamines, Anilines |

| Stage 2: Activation | Activation of carboxylic acids to facilitate amide bond formation. | SOCl₂, Oxalyl chloride, EDC, HATU |

Formation of Tetrazole and Other Heterocyclic Adducts via Nitrile Cycloaddition

The nitrile groups at the C4 and C5 positions of this compound are prime functionalities for participating in [3+2] cycloaddition reactions to form various heterocyclic adducts, most notably tetrazoles. This transformation significantly increases the nitrogen content of the molecule and modifies its chemical properties.

The conversion of the nitrile groups into 5-substituted-1H-tetrazole rings is typically achieved by reacting the dicarbonitrile compound with an azide (B81097) source. Common reagents include sodium azide in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride, or the use of organotin azides. The reaction involves the nucleophilic addition of the azide ion to the carbon of the nitrile, followed by cyclization. This method is a well-established route to 5-substituted tetrazoles. The feasibility of this transformation on the imidazole-dicarbonitrile core is supported by literature proposing the synthesis of high-nitrogen materials like 2,2′-azobis[4,5-di(1H-tetrazol-5-yl)-1H-imidazole] (TTAZI) from the corresponding azo-dinitrile precursor. mdpi.com

| Component | Examples | Purpose |

| Azide Source | Sodium Azide (NaN₃), Trimethylsilyl (B98337) Azide (TMSN₃) | Provides the N₃⁻ moiety for cycloaddition. |

| Catalyst / Additive | Zinc Chloride (ZnCl₂), Ammonium (B1175870) Chloride (NH₄Cl), Triethylammonium Chloride | Activates the nitrile group towards nucleophilic attack. |

| Solvent | Dimethylformamide (DMF), Toluene, Water | Provides the reaction medium. |

Introduction of Halo Substituents and Subsequent Transformations

The introduction of halogen atoms onto the imidazole ring of this compound can be a key step for further functionalization, as the halogen can act as a leaving group in cross-coupling reactions. While the C4 and C5 positions are occupied, the C2 position, if the amino group is modified or removed, or potentially the N-methyl group itself, could be sites for halogenation.

A general method for the halogenation of imidazoles involves the use of alkali metal or alkaline earth metal hypohalites (e.g., sodium hypochlorite, calcium hypobromite) in the presence of a quaternary ammonium salt catalyst. This approach provides a route to halogenated imidazoles under relatively mild conditions. Another strategy involves the reaction of imidazole N-oxides with acylating agents like p-toluenesulfonyl chloride or bromide, which can lead to the formation of 2-haloimidazoles through a cine-substitution mechanism.

Once a halo-substituted derivative is obtained, it can undergo a variety of subsequent transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, can be employed to form new carbon-carbon bonds. Similarly, Buchwald-Hartwig amination can be used to introduce new carbon-nitrogen bonds, allowing for the attachment of a wide range of aryl, alkyl, and amino substituents.

Ring-Transformation Reactions and Rearrangements

Ring-transformation reactions and rearrangements of the imidazole core in this compound are less commonly documented than functional group manipulations. However, certain rearrangements known for other heterocyclic systems could potentially be applied.

One such possibility is a Dimroth-type rearrangement. The Dimroth rearrangement is a well-known process in heterocyclic chemistry, particularly for 1,2,3-triazoles and certain pyrimidines, where endocyclic and exocyclic nitrogen atoms exchange places through a ring-opening and ring-closing sequence. wikipedia.org For a 2-aminoimidazole derivative, this could theoretically involve the N1 atom and the exocyclic amino nitrogen. This type of rearrangement is often catalyzed by acid or base and proceeds through an open-chain intermediate. wikipedia.orglookchem.com For instance, base-catalyzed Dimroth-type rearrangements have been demonstrated for 1-substituted-5-aminoimidazoles, leading to the formation of 4-(N-substituted amino)imidazoles, proving the mobility of the endocyclic N-1 nitrogen to an exocyclic position. lookchem.com While not directly reported for this specific dicarbonitrile, such a pathway represents a potential strategy for skeletal reorganization.

Another potential transformation involves nucleophilic attack leading to ring opening. Strong nucleophiles could potentially attack the electrophilic carbons of the imidazole ring, particularly C2, leading to cleavage of the ring and formation of an acyclic intermediate, which could then be trapped or cyclized into a different heterocyclic system.

Sophisticated Spectroscopic and Crystallographic Characterization

Comprehensive Vibrational Spectroscopy (FT-IR, FT-Raman) with Potential Energy Distribution Analysis

No specific experimental FT-IR or FT-Raman spectra, nor any associated Potential Energy Distribution (PED) analysis for 2-Amino-1-methyl-1H-imidazole-4,5-dicarbonitrile, are available in the reviewed literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Detailed experimental data regarding the UV-Vis absorption maxima and fluorescence emission properties of this compound could not be located.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

There are no published single-crystal X-ray diffraction studies for this compound, meaning its definitive solid-state structure, including bond lengths, angles, and crystal packing information, is not available.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

While theoretical mass can be calculated, specific experimental High-Resolution Mass Spectrometry (HRMS) data, including accurate mass measurements and detailed fragmentation patterns for this compound, are not present in the available literature.

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. researchgate.net For 2-Amino-1-methyl-1H-imidazole-4,5-dicarbonitrile, DFT methods are employed to predict its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. nih.gov By calculating the forces on each atom, the molecule's geometry is adjusted until a minimum energy conformation is reached. These optimized structures provide crucial data on bond lengths, bond angles, and dihedral angles.

Beyond molecular geometry, DFT calculations elucidate a range of electronic properties that govern the compound's behavior. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. A higher HOMO energy suggests a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and the energy required for electronic excitation. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility in polar solvents. |

Note: The values in this table are illustrative and would be determined through specific DFT calculations for the compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the theoretical tool of choice. mdpi.com This method allows for the calculation of excited state properties, providing insights into the molecule's photophysical behavior. nih.gov TD-DFT can predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net

By simulating the electronic absorption spectrum, researchers can identify the nature of the transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. functmaterials.org.ua This information is invaluable for understanding the compound's color and its potential applications in areas such as dyes or optical materials. Furthermore, TD-DFT can be used to investigate the geometries of excited states, which can differ significantly from the ground state and are crucial for understanding photochemical reactions. nih.gov

Table 2: Illustrative TD-DFT Output for Spectroscopic Simulation

| Parameter | Description | Predicted Value for this compound |

| Excitation Energy (eV) | The energy required to promote an electron to a higher energy level. | Corresponds to the position of absorption maxima in the UV-Vis spectrum. |

| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of a particular electronic transition. | A higher oscillator strength indicates a more intense absorption band. |

| Major Orbital Contributions | The specific molecular orbitals involved in the electronic transition. | Provides insight into the nature of the excited state (e.g., π → π*). |

Note: The values in this table are for illustrative purposes and would be the result of specific TD-DFT calculations.

Quantum Chemical Calculations of NMR Chemical Shifts (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Quantum chemical calculations can predict NMR chemical shifts, aiding in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, from which chemical shifts are derived. researchgate.netsemanticscholar.orgnih.gov

For this compound, GIAO calculations, typically performed using DFT, can predict the ¹H and ¹³C chemical shifts. researchgate.netresearchgate.net By comparing the calculated shifts with experimental data, the structural assignment of the molecule can be confirmed. researchgate.net These calculations are particularly useful for resolving ambiguities in complex spectra or for studying molecules that are difficult to synthesize or isolate. The accuracy of the predicted shifts is dependent on the level of theory and the basis set used in the calculation. scielo.org.mx

Electrostatic Potential (ESP) Surface Analysis for Reactivity Prediction

The electrostatic potential (ESP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. mdpi.com The ESP is mapped onto the electron density surface of the molecule, providing a visual representation of the charge distribution. researchgate.netresearchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov

For this compound, an ESP surface analysis would reveal the most likely sites for chemical reactions. The nitrogen atoms of the imidazole (B134444) ring and the cyano groups, as well as the amino group, would be expected to be regions of negative potential, making them attractive to electrophiles. The hydrogen atoms of the amino group and the methyl group would likely exhibit positive potential. This analysis provides a qualitative prediction of how the molecule will interact with other reagents.

Solvent Effects on Molecular, Electronic, and Dynamical Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods can account for solvent effects through either explicit or implicit models. In explicit solvent models, individual solvent molecules are included in the calculation, providing a detailed picture of solute-solvent interactions. However, this approach is computationally expensive.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is more computationally efficient and is widely used to study the effects of solvation on molecular geometry, electronic properties, and spectroscopic signatures. For this compound, calculations incorporating a solvent model would provide a more realistic prediction of its behavior in solution, which is often the medium for chemical reactions and spectroscopic measurements.

Calculation of Thermodynamic Parameters (e.g., Standard Molar Enthalpy of Formation)

Quantum chemical calculations can be used to determine various thermodynamic parameters of a molecule. By performing frequency calculations on the optimized geometry, one can obtain the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy.

A particularly important thermodynamic property is the standard molar enthalpy of formation (ΔfH°). This value represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. While direct calculation can be complex, computational methods, often in conjunction with isodesmic reactions, can provide reliable estimates. For instance, the enthalpy of formation for related energetic materials has been successfully computed, highlighting the utility of these methods. mdpi.com A high positive enthalpy of formation can indicate a high-energy material. mdpi.com

Applications in Advanced Materials and Chemical Technologies

Utilization as High-Nitrogen Precursors for Energetic Materials Development

The high nitrogen content and potential for energetic functionalization of 2-Amino-1-methyl-1H-imidazole-4,5-dicarbonitrile and its derivatives make them valuable precursors in the synthesis of novel energetic materials. These materials are of interest for their potential applications in propulsion and pyrotechnics, offering advantages such as high heats of formation and the generation of large volumes of nitrogen gas upon decomposition.

Synthesis of Novel Energetic Azole-Based Compounds

A key application of 2-amino-1H-imidazole-4,5-dicarbonitrile, a closely related parent compound, is in the synthesis of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD). This high-nitrogen compound is synthesized from the commercially available 2-amino-1H-imidazole-4,5-dicarbonitrile. researchgate.netmdpi.com The synthesis involves the diazotization of the starting material followed by a coupling reaction. TCAD exhibits remarkable thermal stability, with a decomposition temperature of 369 °C, which is a desirable characteristic for energetic materials. researchgate.netmdpi.comnih.gov Its high calculated standard molar enthalpy of formation (960 kJ mol⁻¹) is attributed to the presence of the azo bridge. mdpi.com

The dinitrile functionalities on the imidazole (B134444) ring of these precursors serve as reactive sites for the construction of other energetic moieties. For instance, there is significant interest in converting the nitrile groups into tetrazole rings, which are known to increase the nitrogen content and energetic performance of a compound. The resulting tetrazole-substituted imidazoles are a promising class of energetic materials. One such target molecule is 2,2′-azobis[4,5-di(1H-tetrazol-5-yl)-1H-imidazole] (TTAZI), which is anticipated to have very good thermal stability. mdpi.com

The synthesis of polynitro aryl-azole derivatives, including those based on imidazole, has also been explored to create high-performance energetic compounds. researchgate.net Theoretical studies on various imidazole-based energetic molecules, such as 1-methyl-2,4,5-trinitroimidazole, have been conducted to understand their decomposition mechanisms and stability, highlighting the importance of the imidazole ring in enhancing these properties.

Applications in Propellant Chemistry and Pyrotechnic Formulations

Nitrogen-rich compounds derived from imidazole precursors are considered for use in low-smoke propellant charges and environmentally friendly pyrotechnics. The high nitrogen content leads to the generation of a large volume of gaseous products, primarily N₂, upon combustion, which is a key characteristic for propellants. Imidazole-based ionic liquids have been investigated as potential dual-mode spacecraft propellants. researchgate.net

In the realm of pyrotechnics, high-nitrogen materials are sought after for formulations that produce light and smoke with reduced toxicity. researchgate.netjpyro.co.uk The clean-burning nature of these compounds, which produce minimal soot, makes them attractive for low-smoke applications. While specific formulations incorporating this compound are not widely detailed in open literature, its derivative, TCAD, has been suggested as a potential component in pyrotechnic fire extinguishers, acting as a coolant and reductant that releases large quantities of nitrogen. researchgate.net The development of nitrogen-rich pyrotechnic materials is an active area of research, with a focus on creating formulations for signals and smokes with improved environmental profiles. researchgate.net

Role in Coordination Chemistry as Ligands for Metal Complexes

The nitrogen atoms of the imidazole ring and the nitrile groups of this compound provide multiple potential coordination sites, making it an excellent candidate as a ligand in coordination chemistry. This allows for the construction of complex architectures such as metal-organic frameworks (MOFs) and coordination complexes with various transition metals.

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are crystalline materials formed by the coordination of metal ions or clusters with organic ligands. The specific geometry and functional groups of the organic linker dictate the structure and properties of the resulting MOF.

A significant finding is that 2-Amino-4,5-imidazoledicarbonitrile (the non-methylated parent compound) can form an unprecedented three-dimensional metal-organic framework with silver(I). sigmaaldrich.com While the detailed crystal structure is not widely available, this demonstrates the potential of this ligand to create complex, extended networks with metal centers. Imidazole and its derivatives are frequently used as ligands in the synthesis of MOFs due to their robust coordination behavior. For instance, a layer coordination polymer of strontium(II) has been synthesized using 2-methyl-1H-imidazole-4,5-dicarboxylate as the ligand. nih.gov

Complexation with Transition Metals

Transition metal complexes of imidazole and its derivatives are a well-established area of coordination chemistry. The imine nitrogen of the imidazole ring is the primary binding site for metal ions. jpyro.co.uk The amino and nitrile groups of this compound offer additional coordination possibilities, potentially leading to monodentate, bidentate, or bridging ligation.

The coordination of substituted imidazoles to transition metals can result in complexes with interesting geometries and properties. For example, the synthesis and characterization of copper(II) and nickel(II) complexes with 2-substituted benzimidazole (B57391) ligands have been reported, where the ligand coordinates through the tertiary nitrogen of the imidazole ring. mdpi.com Similarly, transition metal amino acid complexes are a large family of coordination compounds where amino acids act as ligands. rsc.org Given the amino group present in the title compound, it can be expected to form stable chelate rings with transition metals.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of larger, organized structures. The ability of this compound to participate in hydrogen bonding and π-π stacking interactions makes it a candidate for the design of self-assembling systems.

Integration into Organic Electronic Devices

The integration of imidazole-based compounds into organic electronic devices is an area of growing interest. These heterocyclic molecules can be tailored through chemical synthesis to exhibit specific electronic properties, making them suitable candidates for components in various organic electronic applications. Research into imidazole derivatives has highlighted their potential as charge-transfer chromophores, which are fundamental to the operation of many organic electronic devices.

While there is no specific literature detailing the use of this compound in organic electronic devices, the broader class of imidazole derivatives has been investigated for such applications. For instance, certain imidazole-based small molecules have been synthesized and studied for their application in memory devices. These studies explore how the molecular structure and electronic properties of imidazole derivatives can influence the performance of organic memory devices. The general principle involves the creation of materials with specific charge-trapping capabilities, a key feature for data storage.

The fabrication of organic electrical bistable memory devices often relies on active layers composed of organic molecules that can switch between two different conductivity states (a high-conductivity "ON" state and a low-conductivity "OFF" state) under an applied electric field. This bistability allows for the storage of binary information (0s and 1s).

Although no studies directly report the use of this compound in such devices, research on other imidazole derivatives has shown promise. For example, studies have reported the synthesis of imidazole-based small molecules that, when incorporated into a sandwich-configured device, exhibit memory behavior. The performance of these devices, such as whether they function as volatile or nonvolatile memory, can be tuned by modifying the chemical structure of the imidazole compound.

Organic nonvolatile memory architectures are designed to retain stored information even when the power is turned off. The development of these architectures is a significant goal in organic electronics, with potential applications in flexible electronics and low-cost data storage. The underlying mechanism for many organic nonvolatile memory devices is charge trapping, where charges are stored in the active organic layer.

While specific research on this compound for nonvolatile memory is not available, the imidazole scaffold is a component of molecules that have been investigated for these properties. For instance, some imidazole derivatives have been shown to exhibit nonvolatile write-once-read-many-times (WORM) memory behavior. Further research into how the specific substituents on the imidazole ring, such as the amino and methyl groups in this compound, affect charge trapping and retention could reveal its potential in this area.

Function as an Activator in Oligonucleotide Synthesis

In the field of chemical technology, a significant application of a closely related compound, 4,5-dicyanoimidazole (B129182) (DCI), is its function as an activator in the automated solid-phase synthesis of oligonucleotides. oup.comresearchgate.netglenresearch.com This process is fundamental for producing custom DNA and RNA sequences for research, diagnostics, and therapeutic applications. It is important to note that the available scientific literature extensively covers DCI, but not specifically this compound, in this role. The following information details the function of DCI, the parent compound lacking the 2-amino and 1-methyl substitutions.

The synthesis of oligonucleotides via the phosphoramidite (B1245037) method involves a series of chemical reactions. One of the most critical steps is the coupling of a phosphoramidite monomer (a building block of DNA or RNA) to the growing oligonucleotide chain. This reaction requires an activator to proceed efficiently. oup.com

DCI has emerged as a highly effective activator, in many cases superior to the more traditional activator, 1H-tetrazole. oup.com The primary role of the activator is to protonate the diisopropylamino group of the phosphoramidite, making it a good leaving group. Subsequently, the activator's conjugate base acts as a nucleophile, attacking the phosphorus atom and displacing the diisopropylamine (B44863) to form a highly reactive intermediate. This intermediate then rapidly reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a new phosphite (B83602) triester linkage.

The advantages of DCI as an activator are well-documented and include:

Increased Reaction Rate: DCI has been shown to double the rate of the coupling reaction compared to tetrazole. oup.com This is particularly beneficial when using sterically hindered phosphoramidites, such as those used in RNA synthesis. google.com

Higher Solubility: DCI is significantly more soluble in acetonitrile, the common solvent for oligonucleotide synthesis, than tetrazole. oup.comglenresearch.com This allows for the use of more concentrated activator solutions, which can improve coupling efficiency and reduce the amount of phosphoramidite monomer required. oup.comgoogle.com

Optimal Acidity: DCI is less acidic than tetrazole, with a pKa of 5.2. oup.comgoogle.com This lower acidity reduces the risk of side reactions, such as the premature removal of the acid-labile dimethoxytrityl (DMT) protecting group from the 5'-end of the growing oligonucleotide chain. glenresearch.com

The table below summarizes a comparison of key properties of DCI and tetrazole as activators in oligonucleotide synthesis.

| Property | 4,5-Dicyanoimidazole (DCI) | 1H-Tetrazole |

| pKa | 5.2 oup.comgoogle.com | 4.8 |

| Solubility in Acetonitrile | High (up to 1.1 M) oup.com | Low (saturated at ~0.5 M) |

| Coupling Reaction Rate | Faster oup.com | Slower |

| Side Reactions | Lower incidence of detritylation glenresearch.com | Higher risk of detritylation |

The effectiveness of DCI is attributed to its favorable balance of acidity and nucleophilicity. oup.com While the impact of the 2-amino and 1-methyl groups on these properties for this compound has not been reported in the context of oligonucleotide synthesis, the established role of the core imidazole-4,5-dicarbonitrile structure is significant.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Amino-1-methyl-1H-imidazole-4,5-dicarbonitrile to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to enhance solubility and reaction efficiency .

- Temperature Control : Maintain temperatures between 60–80°C to balance reaction kinetics and avoid decomposition.

- pH Monitoring : Adjust pH to mildly basic conditions (pH 8–9) to stabilize intermediates and minimize side reactions .

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol for high-purity isolation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or dust .

- Emergency Procedures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek immediate medical attention. Provide safety data sheets (SDS) to healthcare providers .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and amine functionality.

- Infrared Spectroscopy (IR) : Identify characteristic nitrile (C≡N) stretches near 2200 cm and amine (N-H) bands at 3300–3500 cm .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives of this compound for targeted applications?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

- Retrosynthetic Analysis : Apply tools like Synthia or Reaxys to plan feasible synthetic routes for functionalizing the imidazole core .

- Molecular Docking : Perform in-silico docking (e.g., AutoDock Vina) to screen derivatives for binding affinity against targets like EGFR kinase .

Q. What strategies can resolve contradictions in experimental data when studying the reactivity of this compound?

- Methodological Answer :

- Reaction Profiling : Use in-situ monitoring (e.g., HPLC or FTIR) to track intermediate formation under varying conditions (solvent, temperature) .

- Isotopic Labeling : Introduce - or -labels to elucidate reaction mechanisms via kinetic isotope effects (KIE) .

- Cross-Validation : Compare results with alternative synthetic pathways (e.g., base-promoted cyclization vs. transition-metal catalysis) to identify systematic errors .

Q. How can integrated computational-experimental frameworks accelerate the discovery of reactions involving this compound?

- Methodological Answer :

- Reaction Path Searching : Utilize quantum chemistry software (e.g., Gaussian, ORCA) to simulate transition states and identify low-energy pathways .

- Machine Learning (ML) : Train models on reaction databases to predict optimal conditions (e.g., catalysts, solvents) and reduce trial-and-error experimentation .

- High-Throughput Screening : Deploy automated platforms (e.g., Chemspeed) to test combinatorial libraries of derivatives for desired properties .

Q. What methodologies are recommended for evaluating the pharmacokinetic and toxicity profiles of this compound derivatives?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate absorption, distribution, and toxicity parameters .

- In-Vitro Assays : Conduct cytotoxicity studies (e.g., MTT assay on HEK-293 cells) and metabolic stability tests in liver microsomes .

- In-Silico Toxicity : Apply QSAR models to flag potential mutagenicity (e.g., Ames test predictions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.